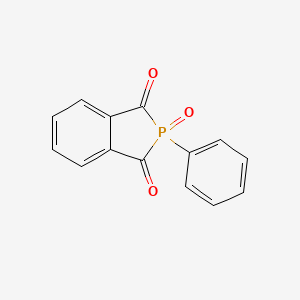
2-Phenyl-1H-2lambda~5~-isophosphindole-1,2,3(2H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1H-2lambda~5~-isophosphindole-1,2,3(2H)-trione is a heterocyclic compound containing phosphorus It is characterized by a fused ring system that includes both aromatic and phosphorane components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1H-2lambda~5~-isophosphindole-1,2,3(2H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylphosphonic dichloride with an aromatic amine, followed by cyclization in the presence of a base. The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-1H-2lambda~5~-isophosphindole-1,2,3(2H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2-Phenyl-1H-2lambda~5~-isophosphindole-1,2,3(2H)-trione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex phosphorus-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1H-2lambda~5~-isophosphindole-1,2,3(2H)-trione involves its interaction with molecular targets through its phosphorus atom and aromatic ring. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the specific application. The pathways involved may include coordination chemistry, redox reactions, and covalent bonding with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Phenylphosphine oxide: Similar in structure but lacks the fused ring system.
Phosphindole derivatives: Compounds with similar ring systems but different substituents.
Phosphorane derivatives: Compounds with similar phosphorus-containing moieties but different overall structures.
Uniqueness
2-Phenyl-1H-2lambda~5~-isophosphindole-1,2,3(2H)-trione is unique due to its combination of an aromatic ring and a phosphorus-containing ring system
Propiedades
Número CAS |
117421-97-3 |
|---|---|
Fórmula molecular |
C14H9O3P |
Peso molecular |
256.19 g/mol |
Nombre IUPAC |
2-oxo-2-phenylisophosphindole-1,3-dione |
InChI |
InChI=1S/C14H9O3P/c15-13-11-8-4-5-9-12(11)14(16)18(13,17)10-6-2-1-3-7-10/h1-9H |
Clave InChI |
ZSLHAHFZEBPOQF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P2(=O)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5,8-diphenylpyrido[3,4-d]pyridazine-7-carboxylate](/img/structure/B14304577.png)
![1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]piperidine](/img/structure/B14304578.png)
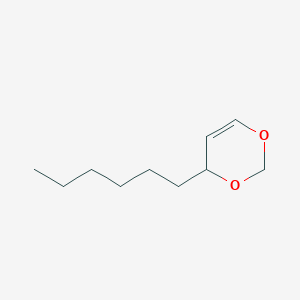
![(2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane](/img/structure/B14304587.png)
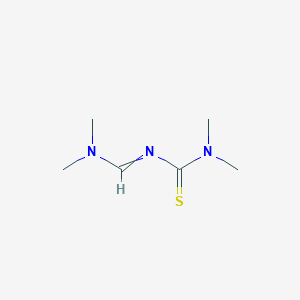

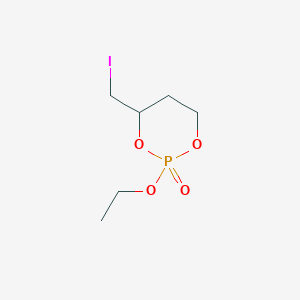

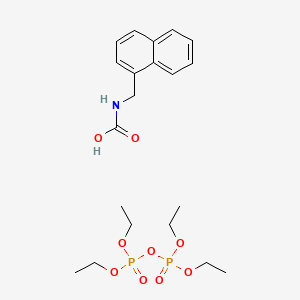
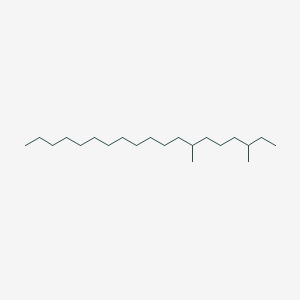


![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-hydroxycyclopent-2-en-1-one](/img/structure/B14304669.png)
![1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol](/img/structure/B14304670.png)
